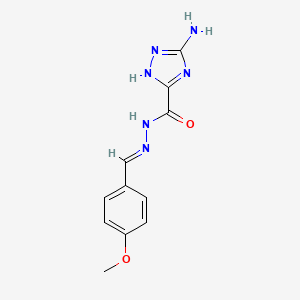

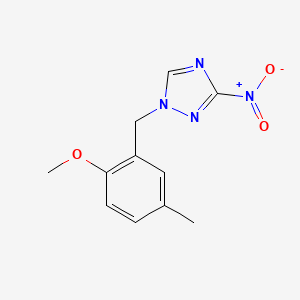

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, also known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of derivatives of 3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide have been reported, with studies highlighting efficient synthesis methods and detailed structural characterization using spectroscopy and crystallography techniques. These foundational studies provide a basis for further exploration of the compound's potential applications in various fields of chemistry and material science (Alotaibi et al., 2018).

Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound, showcasing their effectiveness against a range of cancer cell lines. This highlights the compound's relevance in the development of new therapeutic agents for cancer treatment (Bekircan et al., 2008).

Enzyme Inhibition

Several studies have focused on the enzyme inhibition capabilities of this compound derivatives, particularly in relation to lipase and α-glucosidase. These findings are crucial for the development of treatments for conditions such as obesity and diabetes (Bekircan et al., 2015).

Antimicrobial and Antibacterial Properties

The compound and its derivatives have shown significant antimicrobial and antibacterial properties, indicating potential use in the development of new antimicrobial agents. This application is especially relevant in addressing the global challenge of antibiotic resistance (Bektaş et al., 2010).

Pharmacological Activities

Research has also explored the broader pharmacological activities of derivatives of this compound, including their potential as cholinesterase inhibitors. This suggests possible applications in treating neurodegenerative diseases, such as Alzheimer's disease (Arfan et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition can lead to a decrease in tumor cell proliferation, as CA IX plays a significant role in tumor cell metabolism .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism. Specifically, it impacts the shift in metabolism that tumor cells undergo from aerobic to anaerobic glycolysis, a process that is often associated with a significant modification in pH .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, which often exhibits hypoxic conditions, can affect the expression of CA IX and, consequently, the efficacy of this compound

properties

IUPAC Name |

3-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2/c1-19-8-4-2-7(3-5-8)6-13-16-10(18)9-14-11(12)17-15-9/h2-6H,1H3,(H,16,18)(H3,12,14,15,17)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHUURWLOIKBK-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)